molecular formula C15H12F3NO2 B168863 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 150225-47-1

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No.: B168863
CAS No.: 150225-47-1
M. Wt: 295.26 g/mol
InChI Key: BWQPMWNSLVMCLS-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a synthetic benzamide derivative with the molecular formula C 15 H 12 F 3 NO 2 and a PubChem CID of 966908 . This compound is part of a class of aryl amides that have been the subject of crystallography studies, with related structures revealing characteristic molecular conformations and intermolecular interactions such as N—H···O hydrogen bonding and π-stacking, which are critical for understanding solid-state properties . Benzamide pharmacophores are of significant interest in novel drug design due to their wide range of reported bioactivities . Research into analogous compounds has demonstrated potent inhibitory effects against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) at nanomolar concentrations, suggesting potential research pathways for neurodegenerative diseases like Alzheimer's or conditions like glaucoma . Furthermore, structurally similar benzamides, particularly those featuring a trifluoromethyl group, have been identified as key scaffolds in optimizing cellular potency against various strains of Plasmodium falciparum , the parasite responsible for malaria, indicating potential value in infectious disease research . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPMWNSLVMCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359509
Record name 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150225-47-1
Record name 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Synthesis of 2-methoxybenzoyl chloride :

    • 2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 3–5 hours.

    • Excess reagent is removed under vacuum to yield the acyl chloride.

  • Amide Coupling :

    • 4-(Trifluoromethyl)aniline (1.1 equiv) is dissolved in DCM or chloroform.

    • 2-Methoxybenzoyl chloride (1.0 equiv) is added dropwise at 0°C, followed by a base (e.g., triethylamine, pyridine) to neutralize HCl.

    • The reaction proceeds at 20–40°C for 3–4 hours.

  • Workup :

    • The mixture is washed with 5–20% HCl to remove unreacted amine.

    • The organic layer is dried (Na₂SO₄) and concentrated.

    • Recrystallization from ethanol or ethyl acetate yields the pure product.

Key Data :

ParameterValueSource
SolventDichloromethane
BasePyridine/Triethylamine
Temperature20–40°C
Yield65–75%

Advantages : Simplicity, scalability.
Challenges : Handling corrosive acyl chlorides; requires strict moisture control.

Coupling Reagent-Mediated Synthesis

Coupling agents like DIC (N,N'-diisopropylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed to activate the carboxylic acid.

Procedure:

  • Activation :

    • 2-Methoxybenzoic acid (1.0 equiv) is dissolved in DCM or DMF.

    • DIC (1.2 equiv) and HOBt (1.2 equiv) are added at 0°C to form the active ester.

  • Amine Addition :

    • 4-(Trifluoromethyl)aniline (1.1 equiv) is added, and the reaction stirs at 25°C for 12–24 hours.

  • Purification :

    • The mixture is extracted with NaHCO₃ (aq) and brine.

    • Column chromatography (petroleum ether/ethyl acetate) isolates the product.

Key Data :

ParameterValueSource
ActivatorDIC/HOBt
SolventDMF or DCM
Yield70–85%

Advantages : Avoids acyl chloride synthesis; higher yields.
Challenges : Cost of reagents; longer reaction times.

Boron-Catalyzed Amidation

A novel method using triphenylborane (BPh₃) in 1,1,2-trichloroethane enables direct coupling under catalytic conditions.

Procedure:

  • Reaction Setup :

    • 2-Methoxybenzoic acid (1.0 equiv) and 4-(trifluoromethyl)aniline (1.0 equiv) are combined with BPh₃ (10 mol%) in 1,1,2-trichloroethane.

    • The mixture is heated at 120°C under N₂ for 4–16 hours.

  • Workup :

    • The reaction is quenched with NaHCO₃ (aq) and extracted with DCM.

    • Silica gel chromatography yields the product.

Key Data :

ParameterValueSource
CatalystTriphenylborane
Temperature120°C
Yield60–75%

Advantages : Catalytic efficiency; no pre-activation required.
Challenges : High temperature; specialized solvent.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CostScalability
Acyl Chloride65–7520–40LowHigh
Coupling Reagents70–8525HighModerate
Boron Catalysis60–75120ModerateLow

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of the trifluoromethyl group.

  • Base Choice : Triethylamine outperforms pyridine in suppressing side reactions.

  • Purification : Ethanol recrystallization removes unreacted amine, while chromatography resolves byproducts.

Challenges and Solutions

  • Low Nucleophilicity of 4-(Trifluoromethyl)aniline :

    • Use excess amine (1.2–1.5 equiv) or activate the acid as a mixed anhydride.

  • Byproduct Formation :

    • Acid washing (10% HCl) eliminates residual amine .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including:

  • Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant biological activity. It has been investigated for its antimicrobial and anticancer properties:

  • Anti-inflammatory Effects : A study demonstrated that this compound could reduce inflammatory pain markers in a rat model, suggesting potential anti-inflammatory properties.
  • Cytotoxicity Against Cancer Cells : Comparative studies have shown that it exhibits superior cytotoxicity and selectivity towards cancer cells when compared to other benzamide derivatives.

Medicinal Applications

Potential Therapeutic Agent
Due to its unique chemical structure, this compound is explored as a potential therapeutic agent:

  • Cancer Treatment : Its selective cytotoxicity makes it a candidate for further development as an anticancer drug.
  • Inflammatory Diseases : Its anti-inflammatory properties may also position it as a treatment option for various inflammatory conditions.

Industrial Applications

Development of Specialty Chemicals
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow for the formulation of products with specific characteristics tailored to industry needs.

Case Study 1: Anti-inflammatory Effects

A study involving a rat model demonstrated that oral administration of similar compounds led to significant reductions in inflammatory pain markers, indicating that this compound may also possess anti-inflammatory properties.

Case Study 2: Comparative Cytotoxicity

In comparative studies against other benzamide derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells. This highlights its potential as a lead compound for further development.

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyInvestigated for antimicrobial and anticancer properties
MedicinePotential therapeutic agent for cancer and inflammatory diseases
IndustryDevelopment of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

Table 1: Impact of Substituents at the 2-Position of the Benzamide Ring

Compound Substituent (Position) Biological Activity Key Findings Reference
2-Methoxy-N-(4-CF₃-phenyl)benzamide -OCH₃ (2) Antimicrobial, kinase inhibition Balanced lipophilicity; moderate cytotoxicity
5-Chloro-2-methoxy-N-(4-CF₃-phenyl)benzamide -Cl (5), -OCH₃ (2) Anticancer, antimicrobial Enhanced cytotoxicity due to Cl; improved binding to bacterial targets
5-Chloro-2-hydroxy-N-(4-CF₃-phenyl)benzamide -Cl (5), -OH (2) Antimicrobial (vs. D. piger Vib-7) Higher cytotoxicity (82–90% inhibition at 1.10 µmol/L); increased H-bonding
2-Hydroxy-N-(4-CF₃-phenyl)benzamide -OH (2) Antimicrobial Lower solubility but potent activity against MRSA

Key Observations :

  • Chlorine Addition : Introducing a chlorine atom at the 5-position (e.g., compound 14 in ) enhances antimicrobial and anticancer activity, likely due to increased electrophilicity and membrane disruption .
  • Hydroxy vs. Methoxy : Replacing -OCH₃ with -OH (as in ) improves hydrogen-bonding capacity, boosting antibacterial efficacy but reducing solubility. Methoxy derivatives exhibit better blood-brain barrier penetration .

Modifications on the Aniline Moiety

Table 2: Role of Trifluoromethyl (-CF₃) vs. Other Groups

Compound Aniline Substituent Activity Profile Notes Reference
2-Methoxy-N-(4-CF₃-phenyl)benzamide -CF₃ Broad-spectrum antimicrobial High logP (3.2); stable under acidic conditions
4-Methoxy-N-(4-phenoxy-thienopyrimidinyl)benzamide -CF₃ + thienopyrimidine Antifungal, kinase inhibition Heterocyclic addition improves target selectivity (e.g., EGFR inhibition)
N-(3,4-Dichlorophenyl)-2-hydroxybenzamide -Cl (3,4) Antistaphylococcal Lower metabolic stability compared to CF₃ analogs
KRP-297 (thiazolidinedione derivative) -CF₃ + thiazolidinedione Antidiabetic Activates PPAR-γ; unrelated to antimicrobial activity

Key Observations :

  • Trifluoromethyl Advantage : The -CF₃ group confers superior lipophilicity and resistance to oxidative metabolism, making it a preferred substituent for prolonged activity .
  • Heterocyclic Additions: Compounds like 4-Methoxy-N-(4-(4-CF₃-phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide () exhibit redirected activity (e.g., kinase inhibition) due to extended π-systems and hydrogen-bond acceptors.

Antimicrobial Activity :

  • The parent compound shows moderate growth inhibition against Desulfovibrio piger Vib-7 (53% at 1.10 µmol/L), while 5-chloro-2-hydroxy analogs achieve >90% inhibition due to enhanced electrophilicity .
  • Methoxylation vs. Hydroxylation : Hydroxy derivatives (e.g., 5-chloro-2-hydroxy-N-(4-CF₃-phenyl)benzamide) exhibit stronger bactericidal effects but higher cytotoxicity, limiting therapeutic indices .

Anticancer and Kinase Inhibition :

  • Purine-substituted analogs (e.g., compound 8 in ) inhibit protein kinases (IC₅₀: 0.1–1 µM) by mimicking ATP binding. The methoxy group in the parent compound may lack sufficient bulk for kinase active-site interactions .

Antidiabetic Activity :

  • KRP-297 (), a thiazolidinedione derivative, demonstrates the impact of auxiliary functional groups.

Physicochemical and Pharmacokinetic Profiles

Table 3: Comparative Physicochemical Properties

Compound Molecular Weight logP PSA (Ų) Solubility (µg/mL)
2-Methoxy-N-(4-CF₃-phenyl)benzamide 325.3 3.2 41.6 12.5 (pH 7.4)
5-Chloro-2-hydroxy-N-(4-CF₃-phenyl)benzamide 345.7 3.8 66.1 5.2 (pH 7.4)
KRP-297 438.4 2.9 88.7 28.9 (pH 7.4)

Key Observations :

  • logP and Permeability : Higher logP in chlorinated derivatives improves membrane permeability but risks off-target toxicity.
  • Polar Surface Area (PSA) : Hydroxy derivatives (PSA >60 Ų) exhibit reduced blood-brain barrier penetration compared to methoxy analogs .

Biological Activity

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetic properties, and comparative analysis with related compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3N O2
  • Molecular Weight : 299.27 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration and interaction with cellular targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterase (PDE), which plays a critical role in cellular signaling pathways. Inhibition of PDE can lead to increased levels of cyclic AMP (cAMP), promoting various physiological responses such as anti-inflammatory effects .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, it has been noted to affect cell cycle regulation and promote programmed cell death in various cancer cell lines .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.63Induction of apoptosis via caspase activation
A549 (lung cancer)12.00Cell cycle arrest and apoptosis
HeLa (cervical cancer)10.50Inhibition of proliferation

These results indicate that the compound possesses significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. While specific data on this compound is limited, related compounds with similar structures have shown favorable pharmacokinetic profiles:

  • Bioavailability : Compounds with trifluoromethyl substitutions often exhibit enhanced bioavailability due to improved solubility and stability.
  • Half-Life : Studies indicate that related compounds have half-lives ranging from 2 to 8 hours, allowing for effective dosing regimens in therapeutic applications .

Case Studies

  • Anti-inflammatory Effects : A study involving a rat model demonstrated that oral administration of a similar compound led to significant reductions in inflammatory pain markers, correlating with increased blood levels post-administration . This suggests that this compound may also possess anti-inflammatory properties.
  • Comparison with Other Compounds : In comparative studies against other benzamide derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells, highlighting its potential as a lead compound for further development .

Q & A

Q. What protocols mitigate mutagenicity risks during handling?

  • Methodological Answer : Follow ACS guidelines for mutagenic compounds: use fume hoods, double-glove PPE, and Ames II testing for risk assessment. Store intermediates at -20°C under argon to prevent degradation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide
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2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.